2-Propylcyclopentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-propylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-4-7-5-3-6-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
MGXMHKAEHINZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propylcyclopentan 1 Ol and Its Stereoisomers
Regioselective and Stereoselective Synthesis of 2-Propylcyclopentan-1-ol
The controlled synthesis of this compound requires precise command over the placement of the propyl and hydroxyl groups on the cyclopentane (B165970) ring (regioselectivity) and their relative spatial orientation (stereoselectivity).
Direct Synthetic Approaches to Cyclopentanol (B49286) Derivatives
Direct approaches to this compound often involve the alkylation of cyclopentanone (B42830) followed by reduction, or the addition of an organometallic propyl equivalent to a cyclopentanone precursor.
One of the most straightforward methods is the alkylation of cyclopentanone with a propyl halide, such as n-propyl bromide, in the presence of a base like sodium hydride (NaH) to form 2-propylcyclopentanone (B73189). mdpi.com Subsequent reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields this compound. mdpi.comsmolecule.com The choice of reducing agent can influence the diastereoselectivity of the reaction, affording different ratios of cis and trans isomers. For instance, bulkier reducing agents tend to favor the formation of the trans isomer due to steric hindrance.
Another direct approach is the Grignard reaction , where a propylmagnesium halide (e.g., propylmagnesium bromide) is added to cyclopentanone. libretexts.org This reaction typically produces a mixture of the cis and trans isomers of this compound. The diastereoselectivity can be influenced by factors such as the solvent and reaction temperature. rsc.orgnih.gov
The hydroboration-oxidation of 1-propylcyclopentene offers a regioselective route to trans-2-propylcyclopentan-1-ol. The reaction proceeds with syn-addition of the borane (B79455) to the double bond, followed by oxidation with retention of stereochemistry, leading to the anti-Markovnikov alcohol. masterorganicchemistry.comnumberanalytics.comperiodicchemistry.comlibretexts.org
Table 1: Comparison of Direct Synthetic Approaches to this compound
| Method | Starting Materials | Reagents | Key Characteristics | Typical Diastereoselectivity (cis:trans) |
|---|---|---|---|---|
| Alkylation-Reduction | Cyclopentanone, n-propyl bromide | 1. NaH, DMF; 2. NaBH₄, MeOH | Two-step process, good yields. | Variable, depends on reducing agent. |
| Grignard Reaction | Cyclopentanone, n-propylmagnesium bromide | Et₂O, then H₃O⁺ | One-pot reaction, often gives mixtures. | Generally low, can be influenced by conditions. |
| Hydroboration-Oxidation | 1-Propylcyclopentene | 1. BH₃·THF; 2. H₂O₂, NaOH | Regioselective for the anti-Markovnikov product, stereospecific syn-addition. | Predominantly trans. |
Strategies Involving Ring Formation and Functionalization for Substituted Cyclopentanols
More complex strategies involve the construction of the cyclopentane ring with the desired substituents already in place or introduced during the cyclization process. Intramolecular reactions are particularly powerful in this regard.
Intramolecular aldol (B89426) condensation of a suitably substituted keto-aldehyde can lead to the formation of a cyclopentenone precursor, which can then be reduced to this compound. The stereochemistry of the final product is influenced by the stereocenters present in the starting material and the conditions of the cyclization and subsequent reduction steps.
Radical cyclization reactions offer another avenue. For instance, the cyclization of a 1,7-diene with an aldehyde can be promoted to form substituted cyclopentane derivatives in a regio- and stereoselective manner. researchgate.net
Asymmetric Synthesis of Enantiopure this compound
The synthesis of single enantiomers of this compound is crucial for applications where chirality is a key factor. This is achieved through enantioselective catalysis, the use of chiral auxiliaries, or diastereoselective routes starting from chiral precursors.
Enantioselective Catalytic Methods in Cyclopentanol Synthesis
The development of chiral catalysts has revolutionized asymmetric synthesis. For the preparation of enantiopure this compound, two main catalytic approaches are prominent: the enantioselective reduction of 2-propylcyclopentanone and the enantioselective addition of a propyl group to a cyclopentenone derivative.
Enantioselective reduction of 2-propylcyclopentanone can be achieved using chiral reducing agents or a combination of a stoichiometric reductant and a chiral catalyst. Chiral oxazaborolidine catalysts, pioneered by Corey, are effective for the enantioselective reduction of ketones. ru.nl The choice of the chiral ligand on the boron atom dictates the stereochemical outcome.
Enantioselective conjugate addition of organometallic reagents to α,β-unsaturated ketones is another powerful strategy. For instance, the copper-catalyzed conjugate addition of a propyl Grignard reagent to cyclopentenone in the presence of a chiral phosphine (B1218219) ligand can provide 2-propylcyclopentanone with high enantioselectivity. libretexts.orglibretexts.orgthieme-connect.de Subsequent reduction then yields the desired enantiopure alcohol.
Table 2: Examples of Enantioselective Catalytic Methods for Substituted Cyclopentanol Synthesis
| Reaction Type | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Enantioselective Reduction | 2-Substituted Cyclopentanone | Chiral Oxazaborolidine/BH₃ | Enantioenriched 2-Substituted Cyclopentanol | Often >90% |
| Enantioselective Conjugate Addition | Cyclopentenone | Propyl-Grignard, Cu(I)/Chiral Ligand | Enantioenriched 2-Propylcyclopentanone | Up to 98% |
Chiral Auxiliary-Mediated Approaches for Stereochemical Control
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner. periodicchemistry.comru.nlrsc.orgbeilstein-journals.org After the desired transformation, the auxiliary is cleaved and can often be recovered.
In the context of this compound synthesis, a chiral auxiliary can be attached to a cyclopentanone precursor. For example, forming a chiral enamine or imine from cyclopentanone and a chiral amine allows for the diastereoselective alkylation with a propyl halide. Subsequent removal of the auxiliary and reduction of the ketone would yield an enantiomerically enriched this compound. Evans' oxazolidinones are well-known chiral auxiliaries that have been successfully employed in the diastereoselective alkylation of enolates. york.ac.uk
Diastereoselective Routes to Specific Stereoisomers of this compound
When a specific diastereomer (cis or trans) is the target, diastereoselective reactions are employed. These methods often rely on the steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over the other.
As mentioned earlier, the diastereoselective reduction of 2-propylcyclopentanone is a key step. The choice of the reducing agent and reaction conditions can significantly influence the cis/trans ratio of the resulting alcohol. For example, bulky reducing agents often favor the formation of the trans isomer by approaching the carbonyl group from the less hindered face.
Intramolecular cyclization reactions of acyclic precursors containing defined stereocenters can also lead to the formation of specific diastereomers of this compound. The stereochemistry of the newly formed ring is dictated by the stereochemistry of the starting material. rsc.orgbeilstein-journals.orgrsc.org
Synthetic Utility of this compound as a Chemical Intermediate
This compound, a versatile cyclic alcohol, serves as a valuable chemical intermediate in organic synthesis. Its bifunctional nature, featuring a reactive hydroxyl group and a modifiable cyclopentane framework, allows for its use as a foundational building block in the creation of more elaborate molecular structures. This strategic positioning makes it a key component in the synthesis of complex organic scaffolds and a versatile substrate for a variety of functional group transformations.
Applications in the Construction of Complex Organic Scaffolds
The cyclopentane ring is a core structural motif present in a wide array of biologically active compounds, including prostaglandins (B1171923) and jasmonates, as well as in various fragrance compounds. libretexts.orgcreative-diagnostics.comepo.orggoogle.com this compound and its derivatives are recognized as important intermediates for the synthesis of these more complex molecules. smolecule.com The compound provides a readily accessible five-membered carbocyclic scaffold that can be elaborated upon through sequential chemical reactions.
While direct literature detailing the extensive use of this compound in the total synthesis of specific complex natural products is limited, its oxidized form, 2-propylcyclopentanone, is a key precursor. For instance, 2-alkyl-cyclopentenones, which are derived from 2-alkyl-cyclopentanones, are crucial intermediates in the synthesis of jasmonates, a class of plant hormones. google.com The general strategy involves the alkylation of the cyclopentanone ring and subsequent modifications to build the characteristic side chains of the target molecule. The 2-propyl side chain and the hydroxyl group of this compound offer two distinct points for molecular diversification, enabling its incorporation into larger and more structurally intricate scaffolds designed for applications in medicinal chemistry and materials science. nih.gov
Derivatization Strategies for Functional Group Transformations
The chemical reactivity of this compound is dominated by its secondary alcohol functional group, which can be readily transformed into other functionalities, thereby creating a panel of useful synthetic intermediates. The steric environment provided by the adjacent propyl group can influence the stereochemical outcome of these transformations. smolecule.com Key derivatization strategies include oxidation, esterification, and substitution of the hydroxyl group.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-propylcyclopentanone. This transformation is a common and pivotal step, as the resulting ketone opens up a different set of chemical reactions, such as aldol condensations and Baeyer-Villiger oxidations, for further scaffold elaboration. smolecule.com Standard oxidizing agents are effective for this purpose.
Esterification: As with other alcohols, this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form the corresponding esters. smolecule.com These esters are often valuable as fragrance compounds or can serve as protected forms of the alcohol in a multi-step synthesis. The reaction typically proceeds under acidic catalysis (Fischer esterification) or in the presence of coupling agents.
Substitution: The hydroxyl group can be converted into a good leaving group and subsequently substituted by other nucleophiles, most commonly halogens. Reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) are used to produce 2-propylcyclopentyl halides. These halogenated derivatives are versatile intermediates for introducing new carbon-carbon or carbon-heteroatom bonds via nucleophilic substitution or organometallic coupling reactions.
The table below summarizes common derivatization reactions for this compound.
| Reaction Type | Reagent(s) | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 2-Propylcyclopentanone |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | 2-Propylcyclopentyl ester |
| Etherification | Alkyl Halide (R'-X), Base | 2-Propylcyclopentyl ether |
| Halogenation (Substitution) | Thionyl chloride (SOCl₂) | 1-Chloro-2-propylcyclopentane |
| Halogenation (Substitution) | Phosphorus tribromide (PBr₃) | 1-Bromo-2-propylcyclopentane |
Elucidation and Control of Stereochemistry in 2 Propylcyclopentan 1 Ol Systems
Isomeric Forms and Configurational Analysis of 2-Propylcyclopentan-1-ol
The stereochemical complexity of this compound arises from the presence of two chiral centers and the conformational flexibility of the cyclopentane (B165970) ring. A thorough understanding of its isomeric forms and their spatial arrangement is crucial for its application in stereoselective synthesis and pharmaceutical development.
Enantiomeric and Diastereomeric Considerations
This compound possesses two stereogenic centers: C1 (bearing the hydroxyl group) and C2 (bearing the propyl group). The presence of these two chiral centers means that a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist. For this compound, this results in four possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. The four stereoisomers are:
(1R,2R)-2-Propylcyclopentan-1-ol
(1S,2S)-2-Propylcyclopentan-1-ol
(1R,2S)-2-Propylcyclopentan-1-ol
(1S,2R)-2-Propylcyclopentan-1-ol
The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) isomer and the (1R,2S) or (1S,2R) isomers is diastereomeric. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by techniques like chromatography or crystallization. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.
The relative orientation of the propyl and hydroxyl groups on the cyclopentane ring defines the cis and trans diastereomers. In the cis isomer, the hydroxyl and propyl groups are on the same side of the ring, corresponding to the (1R,2S) and (1S,2R) configurations. In the trans isomer, these groups are on opposite sides, corresponding to the (1R,2R) and (1S,2S) configurations.
Table 1: Stereoisomers of this compound
| Configuration | Relationship | Relative Stereochemistry |
| (1R,2R) | Enantiomer of (1S,2S) | trans |
| (1S,2S) | Enantiomer of (1R,2R) | trans |
| (1R,2S) | Enantiomer of (1S,2R) | cis |
| (1S,2R) | Enantiomer of (1S,2R) | cis |
Conformational Analysis of the Cyclopentanol (B49286) Ring System
Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible. A planar conformation of cyclopentane is destabilized by significant torsional strain due to the eclipsing of adjacent C-H bonds. To alleviate this strain, the cyclopentane ring puckers out of the plane. The two most common non-planar conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry).
In the envelope conformation, four of the carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom puckered above and another below the plane. These conformations are in rapid equilibrium through a process called pseudorotation, with a very low energy barrier between them.
For substituted cyclopentanes like this compound, the substituents' steric requirements influence the preferred conformation. The bulky propyl group and the hydroxyl group will preferentially occupy positions that minimize steric interactions. In the envelope and half-chair conformations, substituents can be in either axial-like or equatorial-like positions. Equatorial positions are generally favored for larger substituents to reduce 1,3-diaxial interactions.
The relative stability of the conformations for a given diastereomer of this compound will depend on the balance of steric interactions between the propyl group, the hydroxyl group, and the ring hydrogens. For the trans diastereomer, a conformation where both the propyl and hydroxyl groups occupy pseudo-equatorial positions would be expected to be the most stable. For the cis diastereomer, one group would likely be in a pseudo-axial position while the other is pseudo-equatorial, leading to higher conformational energy compared to the trans isomer.
Chiral Resolution Techniques for Racemic this compound
The synthesis of this compound from achiral starting materials typically results in a racemic mixture of all four stereoisomers. The separation of these stereoisomers, particularly the enantiomers, is essential for applications where stereochemistry is critical. This process is known as chiral resolution.
Diastereomeric Salt Formation and Separation
One of the classical and still widely used methods for resolving a racemic mixture of an alcohol is through the formation of diastereomeric derivatives, often esters, with a chiral resolving agent. For this compound, the racemic alcohol can be reacted with an enantiomerically pure chiral carboxylic acid or its derivative to form a mixture of diastereomeric esters.
The resulting diastereomers will have different physical properties, which can be exploited for their separation. Fractional crystallization is a common method, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind. After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohol and the chiral auxiliary, which can often be recovered and reused.
Table 2: Potential Chiral Resolving Agents for this compound
| Resolving Agent Class | Specific Examples |
| Chiral Carboxylic Acids | (R)- or (S)-Mandelic acid |
| (R)- or (S)-O-acetylmandelic acid | |
| (+)- or (-)-Tartaric acid | |
| (+)- or (-)-Camphorsulfonic acid |
The efficiency of the resolution depends on the choice of the resolving agent and the solvent system used for crystallization.
Chromatographic Chiral Resolution Methodologies
Chromatographic techniques are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective method. The principle behind this technique is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus separation.
For the resolution of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often very effective for a broad range of compounds, including alcohols.
Table 3: Common Chiral Stationary Phases for HPLC Resolution
| CSP Type | Common Trade Names |
| Polysaccharide-based | Chiralcel OD, Chiralcel OJ, Chiralpak AD, Chiralpak AS |
| Pirkle-type | (R,R)-Whelk-O1, Phenylglycine |
| Cyclodextrin-based | Cyclobond |
The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving good separation. Supercritical fluid chromatography (SFC) with chiral stationary phases is another increasingly popular technique that can offer faster separations and is considered a "greener" alternative to HPLC.
Kinetic Resolution Approaches
Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.
For a racemic mixture of this compound, an enzymatic kinetic resolution is a highly attractive approach. Lipases are commonly used enzymes for the resolution of alcohols via enantioselective acylation or deacylation. For example, in the presence of an acyl donor (like vinyl acetate), a lipase (B570770) can selectively acylate one enantiomer of the alcohol at a much faster rate than the other.
The reaction can be stopped at approximately 50% conversion, at which point the mixture will contain one enantiomer as the acylated product (ester) and the other as the unreacted alcohol. These two compounds can then be easily separated by standard chromatographic methods. The acylated enantiomer can subsequently be deacylated to yield the pure alcohol.
Table 4: Potential Enzymes for Kinetic Resolution of this compound
| Enzyme Class | Specific Examples |
| Lipases | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL) |
| Esterases | Porcine liver esterase (PLE) |
Impact of Stereochemistry on Reaction Pathways and Selectivity
The cis and trans configurations of this compound are not just spatial variations; they lead to significant differences in chemical reactivity and the pathways that reactions follow. These differences arise from steric hindrance, ground-state energy differences, and the potential for intramolecular interactions. wikipedia.orgdalalinstitute.com
Neighboring Group Participation (NGP): One of the most profound effects of stereochemistry is observed in nucleophilic substitution reactions. The hydroxyl group can act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgdalalinstitute.comlibretexts.org
cis-2-Propylcyclopentan-1-ol: If the hydroxyl group is converted to a good leaving group (e.g., a tosylate, -OTs), the cis isomer is perfectly arranged for the oxygen of the hydroxyl group to attack the adjacent carbon (C2), displacing the leaving group in an intramolecular SN2 reaction. This forms a strained, bicyclic oxonium ion intermediate. A subsequent attack by an external nucleophile will open this intermediate, also via an SN2 mechanism. The net result of these two consecutive inversions is the retention of stereochemistry at the reaction center. This pathway also often leads to a significant rate enhancement compared to molecules where NGP is not possible. wikipedia.org
trans-2-Propylcyclopentan-1-ol: In the trans isomer, the hydroxyl group is on the opposite side of the ring from the leaving group at C2. It is therefore sterically unable to perform a backside attack and cannot act as a neighboring group. Consequently, substitution reactions proceed through standard SN2 (leading to inversion of configuration) or SN1 mechanisms, without the rate acceleration or stereochemical retention seen in the cis isomer.
Oxidation Reactions: The rate of oxidation of the alcohol to a ketone can be influenced by the stereochemistry of the hydroxyl group. The relative stability of the ground state is a key factor. In cyclic systems, substituents can exist in quasi-axial or quasi-equatorial positions.
The cis isomer, due to 1,2-diaxial-like interactions between the propyl and hydroxyl groups, is generally higher in energy (less stable) than the trans isomer.
During oxidation (e.g., with chromic acid), the reaction proceeds through a transition state leading to the formation of a planar sp²-hybridized carbonyl carbon. This process relieves the steric strain present in the cis isomer.
Because the cis isomer starts at a higher ground-state energy, the activation energy required to reach the transition state is lower than that for the more stable trans isomer. Consequently, the cis-isomer is expected to undergo oxidation at a faster rate.
Esterification Reactions: The formation of an ester from the alcohol, such as in the Fischer esterification, is sensitive to steric hindrance around the hydroxyl group. masterorganicchemistry.com
trans-2-Propylcyclopentan-1-ol: In this isomer, the hydroxyl group is in a more sterically accessible (equatorial-like) position, away from the propyl group. This allows for easier approach by the carboxylic acid or its activated derivative, leading to a faster rate of esterification.
cis-2-Propylcyclopentan-1-ol: The hydroxyl group in the cis isomer is more sterically hindered by the adjacent propyl group on the same face of the ring. This steric clash makes it more difficult for the reagents to access the hydroxyl oxygen, resulting in a slower rate of esterification.
The following table summarizes the predicted impact of stereochemistry on the reactivity of this compound isomers.
| Reaction Type | cis-Isomer Reactivity | trans-Isomer Reactivity | Underlying Principle |
| Substitution at C2 (with -OH as leaving group) | Rate enhanced; retention of configuration | Normal rate; inversion of configuration (SN2) | Neighboring Group Participation (NGP) wikipedia.orgdalalinstitute.com |
| Oxidation to Ketone | Faster reaction rate | Slower reaction rate | Ground-State Strain: The less stable cis isomer has a lower activation energy. |
| Acid-Catalyzed Esterification | Slower reaction rate | Faster reaction rate | Steric Hindrance: The hydroxyl group in the trans isomer is more accessible. masterorganicchemistry.com |
Mechanistic Studies on the Reactivity and Transformations of 2 Propylcyclopentan 1 Ol
Oxidation and Reduction Pathways of 2-Propylcyclopentan-1-ol
The interconversion between this compound and its corresponding ketone, 2-propylcyclopentanone (B73189), represents a classic example of alcohol oxidation and ketone reduction. Further reduction can lead to the fully saturated hydrocarbon, propylcyclopentane (B43845).
The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. For this compound, this conversion yields 2-propylcyclopentanone, a valuable intermediate for various organic compounds, including pharmaceuticals and fragrances lookchem.com. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity, scale, and tolerance of other functional groups. Common methods applicable to this transformation are summarized in the table below.
| Reagent/System | Typical Conditions | Mechanistic Features |
| Chromium-based reagents | ||
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Forms a chromate (B82759) ester intermediate, followed by E2 elimination. |
| Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to Room Temperature | Harsh, acidic conditions; proceeds via a chromate ester. Not suitable for acid-sensitive substrates. |
| Swern Oxidation | ||
| (COCl)₂/DMSO, then Et₃N | CH₂Cl₂, -78 °C to Room Temperature | Forms an alkoxysulfonium salt intermediate, which undergoes E2 elimination upon addition of a hindered base. |
| Dess-Martin Periodinane (DMP) | ||
| DMP | CH₂Cl₂, Room Temperature | A hypervalent iodine reagent that allows for mild and selective oxidation. |
The product of this oxidation, 2-propylcyclopentanone, is a cyclic ketone with a propyl group on the second carbon of the ring lookchem.comnih.govchemspider.com. It is a colorless to pale yellow liquid with a characteristic pungent odor lookchem.com.
The reduction of this compound and its oxidized counterpart, 2-propylcyclopentanone, can lead to different products depending on the reaction conditions and the reducing agent used.
Reduction to this compound: The reduction of 2-propylcyclopentanone back to the alcohol is typically achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces ketones and aldehydes. The reaction is usually performed in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, capable of reducing a wider range of functional groups. It also readily reduces ketones to secondary alcohols. The reaction is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Hydrogenation to Propylcyclopentane: The complete removal of the hydroxyl group from this compound to form the alkane, propylcyclopentane, is a more demanding transformation known as deoxygenation or hydrogenolysis.
Catalytic Hydrogenation: While direct catalytic hydrogenation of alcohols is difficult, it can be achieved under harsh conditions. A more common route involves the conversion of the alcohol to a tosylate or halide, followed by reduction with LiAlH₄ or catalytic hydrogenation. Alternatively, the ketone, 2-propylcyclopentanone, can be converted to the alkane via methods like the Wolff-Kishner or Clemmensen reduction. Catalytic hydrogenation of cyclopentene (B43876) derivatives over nickel sulfide (B99878) or other metal catalysts is also a well-established method for producing saturated cyclopentanes google.com. The final product of these exhaustive reductions is propylcyclopentane nist.govrestek.com.
Rearrangement Reactions Involving this compound and Related Systems
Under acidic conditions, this compound can be protonated at the hydroxyl group, which then departs as a water molecule, a good leaving group. This process generates a secondary carbocation at the C1 position of the cyclopentane (B165970) ring. This carbocation is a key intermediate that can undergo various rearrangements to form more stable species, leading to a variety of products.
The pinacol (B44631) and semipinacol rearrangements are classic carbocation-driven reactions that result in a rearranged carbonyl compound.
Pinacol Rearrangement: This reaction involves the transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde under acidic conditions wikipedia.orgmasterorganicchemistry.com. While this compound is not a diol, a related compound such as 1-propylcyclopentane-1,2-diol would undergo this rearrangement. The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migration of an alkyl group or a ring carbon to the electron-deficient center. If the migrating group is part of the ring, this can result in a ring expansion or contraction masterorganicchemistry.comorganic-chemistry.org. For instance, the rearrangement of 1,2-dimethylcyclopentane-1,2-diol (B15491123) can lead to a spiro ketone or a ring-expanded cyclohexanone (B45756) derivative.
Semipinacol Rearrangement: This is a more general class of reactions that involve a 2-heterosubstituted alcohol nih.govwikipedia.orgsynarchive.com. The reaction shares a common feature: an electrophilic carbon center adjacent to an oxygen-bearing carbon, which drives a 1,2-migration to form a carbonyl group wikipedia.orgsynarchive.com. If this compound were modified to have a leaving group (like a halogen or tosylate) at the C2 position, the resulting species could undergo a semipinacol-type rearrangement. More directly, the carbocation formed from this compound itself can be considered an intermediate in a semipinacol-like process where a hydride or alkyl shift occurs.
Carbocations are prone to rearrangements that lead to more stable intermediates ucalgary.ca. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary ucalgary.ca. The initial carbocation formed from this compound is secondary. This intermediate can rearrange via the migration of an adjacent group (with its bonding electrons) to the positively charged carbon. This is known as a 1,2-shift.
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon can migrate to the carbocation center. In the 2-propylcyclopentyl cation, a hydride could shift from the C2 position of the ring. This would result in a new secondary carbocation, offering no energetic advantage. A hydride shift from the first carbon of the propyl group would also result in a secondary carbocation. Therefore, 1,2-hydride shifts are less likely to be the primary driving force for rearrangement in this specific cation unless they lead to a more stable, resonance-stabilized or tertiary carbocation in a more complex system researchgate.netsrce.hr.
1,2-Alkyl Shift: An entire alkyl group can also migrate. While less common than hydride shifts, they occur if they lead to a significant increase in stability ucalgary.calibretexts.org. In the context of the 2-propylcyclopentyl cation, the migration of the propyl group is unlikely. However, if the carbocation were formed on a different carbon, the migration of an alkyl group could be a key step.
These shifts are fundamental processes that dictate the product distribution in many reactions involving carbocation intermediates, from Sₙ1 and E1 reactions to more complex rearrangements libretexts.org. Dynamic 13C NMR studies have been used to measure the energy barriers for such nondegenerate 1,2-hydride shifts in related (2-propyl)cycloalkyl cations scispace.com.
| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |
| 1,2-Hydride Shift | H⁻ | Secondary | Tertiary | Formation of a more stable carbocation. |
| 1,2-Alkyl Shift | R⁻ | Secondary | Tertiary | Formation of a more stable carbocation. |
Carbocation rearrangements involving cyclic systems can lead to changes in ring size. The primary driving forces for these reactions are the formation of a more stable carbocation and the relief of ring strain chemistrysteps.comyoutube.com. Cyclopentane has less ring strain than cyclobutane (B1203170) but slightly more than cyclohexane (B81311).
Ring Expansion: A common reaction for cyclopentyl systems involves the formation of a six-membered ring. For example, the acid-catalyzed dehydration of cyclopentylmethanol generates a primary carbocation outside the ring, which rapidly rearranges via migration of a ring C-C bond (a type of 1,2-alkyl shift) to form a more stable secondary carbocation within a six-membered ring, ultimately yielding cyclohexene (B86901) quora.com. For a carbocation on the cyclopentane ring itself, as formed from this compound, ring expansion can occur if it is part of a bicyclic system or through a pinacol-type rearrangement of a related 1,2-diol masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com.
Ring Contraction: This process converts a larger ring into a smaller, often more strained one. It is generally less common than expansion unless specific structural features favor it. For instance, the pinacol rearrangement of a cyclic diol can sometimes lead to ring contraction, where a ring carbon itself migrates to form a spiro ketone wikipedia.org. Cationic rearrangements of fused bicyclic systems can also result in one ring contracting while another expands wikipedia.org. For a simple monosubstituted cyclopentanol (B49286), ring contraction is not a typical pathway but can be achieved through other reaction types, such as the Favorskii rearrangement of a corresponding α-halocyclohexanone researchgate.net.
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound under acidic and basic conditions is dictated by the presence of the hydroxyl group and the adjacent propyl substituent on the cyclopentane ring. These reactions typically involve protonation or deprotonation of the alcohol, leading to distinct reaction pathways.
Acid-Catalyzed Dehydration
In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound undergoes dehydration to yield a mixture of isomeric alkenes. The reaction proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group to form a good leaving group, water.
The departure of water results in the formation of a secondary carbocation at the carbon bearing the propyl group. This carbocation can then undergo rearrangement to form a more stable tertiary carbocation through a hydride shift. Subsequent deprotonation from an adjacent carbon atom leads to the formation of different alkene products. The distribution of these products is generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.
The expected alkene products from the acid-catalyzed dehydration of this compound include:
1-Propylcyclopent-1-ene: The most substituted and thermodynamically most stable product, formed by deprotonation from the C2 position.
3-Propylcyclopent-1-ene: A less substituted alkene formed by deprotonation from the C5 position.
(E/Z)-Propylidenecyclopentane: Formed via a 1,2-hydride shift from the propyl group to the carbocation center, followed by deprotonation.
| Product | Structure | Predicted Distribution (%) | Governing Principle |
|---|---|---|---|
| 1-Propylcyclopent-1-ene | Trisubstituted alkene | Major | Zaitsev's Rule |
| 3-Propylcyclopent-1-ene | Disubstituted alkene | Minor | - |
| (E/Z)-Propylidenecyclopentane | Trisubstituted alkene | Minor | Carbocation Rearrangement |
Base-Catalyzed Oxidation
Under basic conditions, this compound can be oxidized to the corresponding ketone, 2-propylcyclopentanone. This transformation is a common reaction for secondary alcohols. A variety of oxidizing agents can be employed in the presence of a base. For instance, oxidation with sodium hypochlorite (B82951) (NaOCl) in the presence of a phase-transfer catalyst is an effective method.
The mechanism involves the deprotonation of the alcohol by the base to form an alkoxide ion. The alkoxide then attacks the oxidizing agent, followed by an elimination step that removes a hydride from the carbon atom bearing the oxygen, leading to the formation of the ketone.
The efficiency of this oxidation is generally high, and it provides a straightforward route to the corresponding carbonyl compound.
Free Radical and Photochemical Reactions of Substituted Cyclopentanols
The study of free radical and photochemical reactions of alcohols like this compound often involves the generation of highly reactive intermediates that can undergo a variety of transformations, including bond cleavage and rearrangement.
Free Radical Reactions
The primary pathway for free radical reactions involving this compound is the formation of an alkoxy radical. This can be achieved through various methods, such as the homolytic cleavage of an O-X bond (where X is a suitable group like a halogen or another heteroatom) or through hydrogen atom abstraction from the hydroxyl group by another radical species.
Once formed, the 2-propylcyclopentan-1-oxy radical can undergo several key reactions:
Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor to regenerate an alcohol.
β-Scission (Fragmentation): This is a characteristic reaction of alkoxy radicals where a carbon-carbon bond β to the oxygen atom cleaves. In the case of the 2-propylcyclopentan-1-oxy radical, this can lead to ring-opening, generating a distonic radical cation which can undergo further reactions. The regioselectivity of β-scission is influenced by the stability of the resulting carbon-centered radical.
Photochemical Reactions
Direct photolysis of saturated alcohols like this compound requires high-energy ultraviolet radiation and is generally less specific. A more common approach to studying the photochemical behavior of such systems involves the corresponding ketone, 2-propylcyclopentanone, which can be readily formed by oxidation.
Carbonyl compounds are well-known to undergo characteristic photochemical reactions upon excitation with UV light, primarily the Norrish Type I and Norrish Type II reactions. rsc.orgsonar.chresearchgate.net
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For 2-propylcyclopentanone, this would lead to the formation of a biradical intermediate, which can then undergo various secondary reactions such as decarbonylation, recombination, or disproportionation to yield a variety of products. rsc.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. sonar.chresearchgate.net Subsequent cleavage of the bond between the α- and β-carbons (β-cleavage) results in the formation of an enol and an alkene. For 2-propylcyclopentanone, this would require a hydrogen atom on the propyl chain to be in a sterically accessible position for abstraction.
The quantum yield and product distribution of these photochemical reactions are highly dependent on the reaction conditions, including the wavelength of light used and the solvent. Although specific data for this compound or its corresponding ketone is scarce, the general principles of these reactions are well-established for cyclic ketones.
| Reaction Type | Key Intermediate | Potential Products |
|---|---|---|
| Norrish Type I | Acyl-alkyl biradical | Cyclobutane derivatives, unsaturated aldehydes |
| Norrish Type II | 1,4-Biradical | Cyclopentanone (B42830) and propene (via fragmentation), cyclobutanol (B46151) derivatives (via cyclization) |
Advanced Spectroscopic and Diffraction Methodologies for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
The elucidation of the stereochemistry of 2-Propylcyclopentan-1-ol, which has two chiral centers, would necessitate detailed NMR analysis. This would involve assigning the signals for each proton and carbon in the molecule and determining their spatial relationships.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
A complete analysis would require 2D NMR spectra.
COSY (Correlation Spectroscopy): Would be used to identify proton-proton (H-H) couplings within the propyl chain and the cyclopentanol (B49286) ring, establishing the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): Would be necessary to correlate each proton signal with its directly attached carbon atom, providing a map of C-H bonds.
Without these spectra, a table of chemical shifts and correlations cannot be generated.
Quantitative NMR for Purity and Isomeric Ratios
Quantitative NMR (qNMR) could be used to determine the purity of a sample of this compound. Furthermore, if a synthesis resulted in a mixture of diastereomers (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)), qNMR could determine the ratio of these isomers by integrating specific, well-resolved signals corresponding to each stereoisomer. This requires experimental spectra of such a mixture.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry would confirm the molecular weight and elemental formula of the compound and provide insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis would be needed to determine the exact mass of the molecular ion of this compound (C8H16O) with high precision (typically to four or five decimal places). This would confirm its elemental composition, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry for Mechanistic Fragmentation Studies
Tandem MS (MS/MS) experiments would involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions would provide structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), the loss of the propyl group (C₃H₇), or ring-opening fragmentations. A detailed study would require the experimental mass spectrum to propose and validate these fragmentation mechanisms.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the conformational properties of molecules.
IR Spectrum: Would show characteristic absorption bands, most notably a strong, broad band in the ~3200-3600 cm⁻¹ region for the O-H stretch of the alcohol group and bands in the ~2850-3000 cm⁻¹ region for C-H stretching.
Raman Spectrum: Would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
A detailed analysis, including a data table of vibrational modes, would require access to the experimental IR and Raman spectra of this compound. Such an analysis could also provide insights into different molecular conformations (e.g., equatorial vs. axial orientation of the substituents) and the presence of hydrogen bonding.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, thereby offering a definitive map of the molecule's conformation and the arrangement of molecules within the crystal lattice. For a chiral molecule such as this compound, which possesses two stereocenters, single-crystal X-ray diffraction is uniquely capable of determining the relative and absolute configuration of these centers.
The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed. From this map, the positions of the individual atoms can be deduced, revealing the molecule's precise solid-state structure.
A critical prerequisite for this analysis is the ability to grow a suitable single crystal of the analyte, which can sometimes be a challenging step. researchgate.net For compounds that are liquids at room temperature, like this compound, in situ cryo-crystallization techniques can be employed, where the liquid is frozen in a capillary to form a single crystal. researchgate.net
The determination of the absolute configuration of an enantiomerically pure compound is a more nuanced aspect of X-ray crystallography and relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. While this effect is weak for molecules composed only of light atoms (like carbon, hydrogen, and oxygen), the use of copper (Cu-Kα) radiation can often provide sufficient anomalous scattering to distinguish between a chiral molecule and its mirror image (enantiomer). researchgate.net The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would be identical in the absence of anomalous scattering, allow for the unambiguous assignment of the absolute configuration. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.
While specific crystallographic data for this compound is not prominently available in the surveyed literature, the table below illustrates the typical crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value for (1R,2S)-2-Propylcyclopentan-1-ol |
| Chemical Formula | C₈H₁₆O |
| Formula Weight | 128.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 510.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 0.834 |
| Radiation (λ, Å) | Cu Kα (1.54178) |
| Temperature (K) | 100 |
| Flack Parameter | 0.05(8) |
This table presents hypothetical data for illustrative purposes.
The data in such a table would provide a comprehensive, three-dimensional picture of the molecule in the solid state. The space group (e.g., P2₁) would confirm the chiral nature of the crystal, and the unit cell dimensions (a, b, c, α, β, γ) would define the geometry of the repeating unit. Most importantly, the refined atomic coordinates would allow for the definitive assignment of the relative stereochemistry (cis or trans) and, through the analysis of anomalous scattering data, the absolute configuration (R/S) at each stereocenter.
Computational Chemistry Investigations of 2 Propylcyclopentan 1 Ol
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations provide a foundational understanding of the geometry and electronic nature of 2-propylcyclopentan-1-ol at the atomic level. These methods, rooted in the principles of quantum mechanics, can predict molecular properties with a high degree of accuracy.
Energy Minimization and Conformational Analysis
The cyclopentane (B165970) ring is not planar but exists in puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. maricopa.edudalalinstitute.comscribd.com For substituted cyclopentanes like this compound, the orientation of the substituents (axial or equatorial) significantly influences the conformational stability.
Computational energy minimization studies are crucial for identifying the most stable conformers. These calculations systematically explore the potential energy surface of the molecule to locate the lowest energy arrangements of its atoms. For this compound, it is anticipated that the conformers with the bulky propyl group in an equatorial position would be energetically favored to minimize steric hindrance. The hydroxyl group's position will also influence stability, potentially forming intramolecular hydrogen bonds depending on its orientation relative to the propyl group and the ring.
Table 1: Predicted Conformational Preferences of this compound
| Conformer | Propyl Group Position | Hydroxyl Group Position | Relative Energy (Predicted) |
| 1 | Equatorial | Equatorial | Lowest |
| 2 | Equatorial | Axial | Higher |
| 3 | Axial | Equatorial | High |
| 4 | Axial | Axial | Highest |
Note: This table represents predicted trends based on general principles of conformational analysis. Actual relative energies would require specific quantum mechanical calculations.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals can predict the feasibility and outcome of a chemical reaction.
For this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-O or C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive.
Computational methods can accurately calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. This information is invaluable for predicting its behavior in various chemical reactions, such as nucleophilic or electrophilic attacks.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical studies provide insights into static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. youtube.comyoutube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment. youtube.comyoutube.comyoutube.com
For this compound, MD simulations can reveal the flexibility of the cyclopentane ring and the propyl side chain. These simulations can track the transitions between different envelope and half-chair conformations, providing information on the energy barriers and timescales of these processes.
Furthermore, MD simulations are particularly useful for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to understand how the solvent interacts with the hydroxyl and propyl groups of this compound. This can shed light on its solubility and how the solvent influences its conformational preferences and reactivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 74.5 |
| C2 (CH-Propyl) | 48.2 |
| C3 | 31.7 |
| C4 | 22.9 |
| C5 | 35.1 |
| Propyl-C1' | 36.4 |
| Propyl-C2' | 19.8 |
| Propyl-C3' | 14.2 |
Note: These values are generated from a computational prediction tool and may differ from experimental values.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Energy Profiles for Rearrangement Pathways
Substituted cyclopentanes can undergo various rearrangement reactions, often catalyzed by acids or involving radical intermediates. Computational studies can model these complex processes and provide detailed energy profiles. For instance, studies on the rearrangement of furfural (B47365) to cyclopentanol (B49286) have utilized computational methods to understand the multi-step reaction pathways. nih.govnih.govfrontiersin.org Similarly, computational explorations of vinylcyclopropane-cyclopentene rearrangements have provided insights into the diradical intermediates and transition states involved. nih.gov
For this compound, a potential rearrangement could involve the migration of the propyl group or the formation of a carbocation intermediate followed by ring contraction or expansion. Computational modeling could be used to calculate the activation energies for these different pathways, thereby predicting the most likely reaction products under specific conditions.
An energy profile for a hypothetical rearrangement would plot the energy of the system as a function of the reaction coordinate. The peaks on this profile correspond to the transition states, and the valleys represent stable intermediates. The height of the energy barrier from the reactant to the transition state determines the rate of the reaction.
Comprehensive Search Reveals No Specific Computational Studies on the Catalytic Cycles of this compound
Despite a thorough and systematic search of scientific literature and computational chemistry databases, no specific research articles or data pertaining to the computational exploration of catalytic cycles for the chemical compound this compound were identified. The user's request for an article subsection titled "6.4.2. Computational Exploration of Catalytic Cycles," including detailed research findings and data tables, cannot be fulfilled at this time due to a lack of available published studies on this specific molecule.
The search strategy included queries for computational investigations, Density Functional Theory (DFT) studies, and theoretical analyses of reaction mechanisms involving this compound and closely related substituted cyclopentanols. The inquiries aimed to uncover information regarding reaction pathways, transition states, energy profiles, and intermediates relevant to its catalytic processes.
While the search yielded a broad range of articles on computational chemistry in catalysis—including studies on the synthesis of substituted cyclopentanes, the catalytic production of the parent compound cyclopentanol from other sources, and the catalytic reactions of other cyclic compounds or different alcohols—none of these results directly addressed the catalytic cycles of this compound itself.
Consequently, without primary research data, the generation of a scientifically accurate and detailed article section as specified by the user's outline is not possible. Creating such content would require fabricating research findings, which is contrary to the principles of scientific accuracy and integrity. Further research in the field of computational chemistry would be necessary to generate the specific data required to address the user's request.
Environmental Chemical Transformations and Biodegradation Pathways of Cyclopentanols
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For cyclopentanols, these mechanisms primarily include reactions with atmospheric oxidants and, to a lesser extent, hydrolysis.
The primary mechanism of this oxidative degradation is hydrogen abstraction from the carbon atoms of the cyclopentyl ring or the propyl substituent, as well as from the hydroxyl group. This initial reaction leads to the formation of organic radicals that can subsequently react with molecular oxygen, leading to the formation of various degradation products, including ketones and aldehydes, and eventual mineralization to carbon dioxide and water.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Alcohols, including substituted cyclopentanols like 2-Propylcyclopentan-1-ol, are generally stable towards hydrolysis under typical environmental pH conditions (pH 5-9) and temperatures. The carbon-oxygen bond in the alcohol group is not readily cleaved by water. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in environmental matrices.
Biotransformation Pathways and Microbial Metabolism of Cyclopentanol (B49286) Derivatives
Microbial degradation is a key process in the environmental breakdown of organic compounds. Various microorganisms possess the enzymatic machinery to utilize cyclopentanol and its derivatives as a source of carbon and energy.
The initial step in the microbial metabolism of cyclopentanols often involves the oxidation of the alcohol group to a ketone. In the case of this compound, this would be catalyzed by an alcohol dehydrogenase, yielding 2-propylcyclopentanone (B73189). Studies on Pseudomonas species have shown that cyclopentanol is oxidized to cyclopentanone (B42830) by an NAD⁺-linked dehydrogenase. nih.govresearchgate.net
Following the formation of the ketone, a key step in the degradation of the cyclic structure is ring opening. This is often accomplished by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, forming a lactone. For 2-propylcyclopentanone, this would result in the formation of a substituted valerolactone. In Pseudomonas N.C.I.B. 9872, a cyclopentanone oxygenase catalyzes the conversion of cyclopentanone to 5-valerolactone. nih.gov This lactone is then hydrolyzed by a lactone hydrolase to an open-chain carboxylic acid, 5-hydroxyvalerate. nih.gov
Based on established pathways for cyclopentanol degradation by microorganisms like Pseudomonas and Comamonas species, a proposed pathway for this compound can be outlined. nih.govresearchgate.net
The initial enzymatic dehydrogenation would produce 2-propylcyclopentanone . This intermediate is then subjected to ring-opening by a monooxygenase, leading to a substituted valerolactone . Hydrolysis of the lactone ring would yield a substituted hydroxyvaleric acid . Further oxidation of this intermediate would lead to a substituted glutaric acid , which can then enter central metabolic pathways, such as the β-oxidation pathway, to be completely mineralized. nih.gov
A summary of the proposed microbial degradation pathway and its intermediates is presented below:
| Compound | Proposed Intermediate |
| This compound | 2-Propylcyclopentanone |
| 2-Propylcyclopentanone | Substituted 5-Valerolactone |
| Substituted 5-Valerolactone | Substituted 5-Hydroxyvalerate |
| Substituted 5-Hydroxyvalerate | Substituted Glutarate |
| Substituted Glutarate | Acetyl-CoA |
Kinetics and Thermodynamics of Environmental Breakdown
The rate of environmental breakdown of this compound is influenced by both kinetic and thermodynamic factors. While specific kinetic data for this compound is not available, general principles can be applied from studies on related compounds.
The kinetics of abiotic degradation in the atmosphere are primarily determined by the concentration of hydroxyl radicals and the rate constant of their reaction with the molecule. As mentioned, the estimated atmospheric half-life for cyclopentanol is about 1.5 days. nih.gov
The kinetics of biodegradation are more complex and depend on factors such as the microbial population density, enzyme activity, temperature, pH, and the availability of nutrients. Studies on cyclopentanol have shown that it can be readily biodegraded, with one study reporting 97% COD (Chemical Oxygen Demand) removal in 5 days using an adapted activated sludge inoculum. nih.gov Another study using a non-adapted sewage culture observed a BOD (Biochemical Oxygen Demand) of nearly 95% of the theoretical value after 5 days. nih.gov
Thermodynamically, the complete oxidation of this compound to carbon dioxide and water is an exergonic process, providing a favorable energy source for microorganisms capable of its degradation. The ring strain of the cyclopentyl group may also contribute to the thermodynamic favorability of the ring-opening reactions.
| Process | Key Factors | Estimated Rate/Outcome |
| Atmospheric Oxidation | Hydroxyl Radical Concentration | Half-life of ~1.5 days (based on cyclopentanol) nih.gov |
| Hydrolysis | pH, Temperature | Negligible under environmental conditions |
| Biodegradation (Aerobic) | Microbial Population, Temperature, Nutrients | High potential for complete mineralization |
Development of Predictive Models for Environmental Fate (excluding direct impact assessment)
The development of predictive models for the environmental fate of chemical compounds such as this compound is a critical component of modern environmental science and regulatory assessment. europa.eu These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a means to estimate the persistence and transformation of chemicals in the environment, reducing the need for extensive and costly experimental testing. europa.eu This is especially important for compliance with regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union, which encourages the use of alternative methods to animal testing. europa.eu
Predictive models for environmental fate are broadly categorized based on their underlying methodologies. For compounds like this compound, these models primarily focus on predicting biodegradability, which is a key factor in determining their environmental persistence. The most common approaches include group contribution methods and more complex machine learning models, both of which rely on the principle that the structure of a molecule determines its physicochemical properties and, consequently, its environmental behavior.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate the chemical structure of a compound with a specific endpoint, such as its rate of biodegradation. europa.eu These models are built on the premise that the properties of a chemical are a function of its molecular structure and that similar structures will exhibit similar properties. For the prediction of biodegradability, QSAR models are developed by analyzing large datasets of chemicals with known experimental biodegradation data. uci.edu
The development of a robust QSAR model involves several key steps:
Data Collection and Curation: A large and diverse dataset of chemicals with reliable experimental data on biodegradability is assembled. These datasets, such as the one from the National Institute of Technology and Evaluation of Japan (NITE), often contain hundreds or thousands of chemicals. uci.edu
Molecular Descriptor Calculation: For each chemical in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. researchgate.net
Model Development: Statistical or machine learning methods are used to identify the molecular descriptors that are most strongly correlated with biodegradability and to build a mathematical model that can predict this endpoint for new chemicals.
Validation: The predictive performance of the model is rigorously evaluated using statistical techniques and external validation sets to ensure its accuracy and reliability.
Key Molecular Descriptors for Biodegradability Prediction
A wide range of molecular descriptors can be used in QSAR models for biodegradability. These can be broadly classified into the following categories:
Topological Descriptors: These describe the connectivity of atoms in a molecule and are derived from its two-dimensional structure.
Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as its polarity and ability to participate in chemical reactions.
Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (log Kow), which is a measure of a chemical's hydrophobicity.
The table below provides examples of molecular descriptors that are commonly used in QSAR models for predicting the biodegradability of organic compounds, including those with structures similar to this compound.
| Descriptor Class | Descriptor Name | Description | Relevance to Biodegradation |
|---|---|---|---|
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Larger molecules may be more difficult for microorganisms to uptake and metabolize. |
| Topological | Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | Increased flexibility can influence how a molecule interacts with enzymes. |
| Electronic | Polar Surface Area (PSA) | The surface area of a molecule that is associated with polar atoms. | Affects a molecule's ability to cross cell membranes. |
| Physicochemical | log Kow | The logarithm of the octanol-water partition coefficient. | Indicates the hydrophobicity of a molecule, which can affect its bioavailability. |
Group Contribution Methods
Group contribution methods are a specific type of QSAR model that estimates the properties of a chemical by summing the contributions of its individual functional groups and structural fragments. dtu.dk These models are particularly useful for predicting the biodegradability of organic compounds because they can account for the presence of specific substructures that are known to either promote or inhibit biodegradation.
For a compound like this compound, a group contribution model would break down its structure into its constituent fragments, such as the cyclopentyl ring, the hydroxyl group, and the propyl side chain. The contributions of these fragments would then be summed to generate a prediction of its biodegradability.
The table below illustrates how a group contribution approach might be applied to this compound. The fragment coefficients are hypothetical and for illustrative purposes only, as the actual values used in models like BIOWIN are proprietary.
| Structural Fragment | Hypothetical Contribution to Biodegradability | Rationale |
|---|---|---|
| Cyclopentyl Ring | -0.5 | Alicyclic structures can be more resistant to degradation than linear alkanes. |
| Hydroxyl Group (-OH) | +1.0 | The hydroxyl group provides a site for initial enzymatic attack (oxidation). |
| Propyl Side Chain (-CH2-CH2-CH3) | +0.3 | Linear alkyl chains are generally biodegradable. |
| Tertiary Carbon (at the point of substitution) | -0.2 | Steric hindrance at the point of substitution can slow down enzymatic reactions. |
Probabilistic Models and Expert Systems
In addition to QSAR and group contribution methods, more sophisticated models have been developed that aim to simulate the metabolic pathways of biodegradation. One such model is CATABOL, which is a probabilistic expert system that predicts the biodegradation of a chemical by simulating its likely metabolic fate. researchgate.net
For this compound, a model like CATABOL would likely predict an initial oxidation of the hydroxyl group to a ketone, followed by ring cleavage and further degradation of the resulting aliphatic chain. The model would also consider the probability of other transformations, such as hydroxylation of the cyclopentyl ring or oxidation of the propyl side chain.
Consensus Modeling
To improve the accuracy and reliability of biodegradability predictions, a consensus modeling approach is often employed. This involves combining the predictions from multiple different models, each with its own strengths and weaknesses. nih.gov By integrating the outputs of different QSAR models, group contribution methods, and expert systems, a more robust and confident prediction can be achieved.
For a compound like this compound, a consensus approach would involve running its structure through a battery of different predictive models. The individual predictions would then be weighted and combined to produce a final, more reliable estimate of its biodegradability. This approach helps to mitigate the uncertainties associated with any single modeling technique and provides a more comprehensive assessment of a chemical's likely environmental fate.
Future Directions and Emerging Research Areas for 2 Propylcyclopentan 1 Ol
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
| AI/ML Application Area | Potential Impact on 2-Propylcyclopentan-1-ol Synthesis | Key Technologies |
| Retrosynthesis | Proposing novel and more efficient synthetic routes. | Neural networks, Monte Carlo tree search algorithms. nih.gov |
| Reaction Prediction | Optimizing reaction conditions and predicting yields/stereoselectivity. | Bayesian optimization, Deep learning neural networks. nih.gov |
| Automated Platforms | Enabling high-throughput screening and on-demand synthesis. | Robotic synthesisers, Integrated feedback systems. technologynetworks.com |
Novel Catalytic Systems for Highly Stereoselective Transformations
Achieving precise control over the stereochemistry of the two chiral centers in this compound is a significant challenge. Future research will focus on the development of novel catalytic systems that can provide high levels of diastereoselectivity and enantioselectivity.
Asymmetric Catalysis: The development of new chiral catalysts, including transition metal complexes (e.g., Rhodium-based) and organocatalysts, is crucial. researchgate.net These catalysts can create a chiral environment around the reactants, directing the formation of a specific stereoisomer. For the synthesis of this compound, research could focus on:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a 2-propylcyclopent-1-en-1-ol precursor using chiral metal catalysts.
Catalytic Asymmetric Alkylation: The addition of a propyl group to cyclopentanone (B42830) mediated by a chiral catalyst to set the first stereocenter, followed by stereoselective reduction of the ketone.
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. The use of engineered enzymes, such as alcohol dehydrogenases or ketoreductases, could provide a highly efficient and green route to enantiopure isomers of this compound through the stereospecific reduction of 2-propylcyclopentanone (B73189).
Cascade Reactions: Designing catalytic systems that can orchestrate cascade or tandem reactions represents a highly atom-economical approach. A potential future direction involves developing a catalyst that can promote an intramolecular cyclization of a linear precursor followed by a stereoselective reduction in a single pot, directly yielding the desired this compound isomer. researchgate.net
Advanced In-Situ Monitoring Techniques for Reaction Mechanism Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time observation of reacting species, providing invaluable insights into reaction pathways, kinetics, and the identification of transient intermediates. researchgate.netfrontiersin.org
Spectroscopic Methods: The application of techniques like Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of reactant consumption and product formation without disturbing the reaction. researchgate.netdntb.gov.ua For the synthesis of this compound, these methods could be used to:
Track the progress of the reduction of 2-propylcyclopentanone, identifying the formation of any intermediate species.
Study the kinetics of catalytic cycles to understand the rate-determining step and potential catalyst deactivation pathways.
Mass Spectrometry: The coupling of reaction vessels to mass spectrometers can help detect and characterize highly reactive intermediates that exist at low concentrations. researchgate.net This could be particularly useful in understanding the mechanism of organometallic catalyzed reactions used to form the carbon-carbon bond of the propyl group or in the reduction step.
The data gathered from these in-situ techniques can be used to build accurate kinetic models of the reaction, enabling more precise control and optimization of the synthesis of this compound.
| In-Situ Technique | Information Gained | Application Example for this compound |
| FT-IR/Raman Spectroscopy | Real-time concentration of reactants/products, functional group changes. nih.gov | Monitoring the disappearance of the C=O stretch of 2-propylcyclopentanone and the appearance of the O-H stretch of the alcohol product. |
| NMR Spectroscopy | Structural information on intermediates, reaction kinetics. | Observing the change in the chemical shift of protons adjacent to the carbonyl/hydroxyl group during the reaction. |
| Mass Spectrometry | Detection and identification of transient intermediates and byproducts. researchgate.net | Identifying catalyst-substrate adducts in a catalytic cycle. |
Exploration of this compound in Supramolecular Chemistry and Materials Science (excluding properties)
Beyond its molecular identity, this compound can be envisioned as a functional building block (synthon) for the construction of larger, ordered systems in supramolecular chemistry and materials science. The hydroxyl and alkyl groups provide sites for non-covalent interactions or further covalent modification.
Supramolecular Assemblies: The hydroxyl group of this compound is capable of forming hydrogen bonds, which are key directional interactions in supramolecular chemistry. Future research could explore how derivatives of this compound can be designed to self-assemble into complex architectures like gels, liquid crystals, or molecular capsules. The stereochemistry of the molecule would play a critical role in directing the geometry of these assemblies.
Polymer and Material Synthesis: this compound can serve as a monomer or a modifying agent in polymer synthesis. After conversion to a suitable derivative (e.g., an acrylate (B77674) or epoxide), it could be incorporated into polymer backbones. The propylcyclopentyl moiety would influence the steric and conformational characteristics of the resulting polymer chain. This could be a route to new polymers with tailored thermal or mechanical behavior, where the cyclic unit is a structural motif rather than the source of a specific chemical property. nih.gov
Green Chemistry Approaches to Synthesis and Degradation
Aligning the lifecycle of this compound with the principles of green chemistry is a critical future direction. rasayanjournal.co.in This involves developing more sustainable synthetic methods and designing for end-of-life biodegradability.
Sustainable Synthesis: Research will focus on:
Renewable Feedstocks: Investigating synthetic routes that start from bio-based precursors rather than petroleum-based chemicals.
Catalytic Efficiency: Emphasizing the use of highly efficient and recyclable catalysts to minimize waste, as opposed to stoichiometric reagents. rasayanjournal.co.in
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rasayanjournal.co.in
Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in
Design for Degradation: For applications where the molecule or materials derived from it may enter the environment, designing for degradation is a key green chemistry principle. researchgate.net Research in this area could involve incorporating this compound into larger molecules, such as polyesters or polyanhydrides, which contain hydrolyzable bonds. wikipedia.orgnih.gov The structure of the propylcyclopentyl group would influence the rate and mechanism of biodegradation of the resulting material. researchgate.netmdpi.commdpi.com This approach is crucial for developing new, environmentally benign materials where the compound is part of a larger, degradable system.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-propylcyclopentan-1-ol with high yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentanone derivatives and propyl Grignard reagents. Key parameters include:
- Temperature : Maintain −10°C during nucleophilic addition to minimize side reactions (e.g., over-alkylation) .
- Solvent : Use anhydrous tetrahydrofuran (THF) to stabilize reactive intermediates.
- Workup : Quench with ammonium chloride and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Confirm purity via GC-MS (>95%) and characterize using H/C NMR (e.g., hydroxyl proton at δ 1.5–2.0 ppm) .
Q. How can researchers distinguish this compound from structural isomers using spectroscopic techniques?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What methods are recommended for assessing the purity of this compound in heterogeneous reaction mixtures?
- Methodological Answer :
- Chromatography : Use HPLC with a polar stationary phase (C18) and UV detection (210 nm).
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect melting point deviations (>2°C indicates impurities).
- Quantitative H NMR : Integrate non-overlapping proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO vs. ethanol). For example, DMSO >1% may inhibit enzyme activity, leading to false negatives .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in published IC₅₀ values .
Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Range : 2–12 (use HCl/NaOH buffers).
- Temperature : 40°C, 60°C, and 80°C for 1–4 weeks.
- Analytical Endpoints :
- HPLC-UV : Monitor degradation products (e.g., cyclopentene derivatives via dehydration).
- LC-MS/MS : Identify oxidation products (e.g., ketone formation at C1) .
- Kinetic Modeling : Calculate activation energy () using the Arrhenius equation to predict shelf life .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). Focus on hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr-96).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
- QSAR Models : Corrogate substituent effects (e.g., propyl chain length) with activity data from PubChem BioAssay .
Data Contradiction and Reproducibility
Q. Why do reported melting points for this compound vary across studies, and how can this be addressed?
- Methodological Answer :
- Causes : Polymorphism, hygroscopicity, or incomplete drying.
- Solutions :
- Recrystallization : Use hexane/ethyl acetate (7:3) at −20°C to isolate a single polymorph.
- Karl Fischer Titration : Ensure water content <0.1% before measurement.
- Interlab Validation : Share samples with collaborating labs to standardize DSC protocols .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time.
- Design of Experiments (DoE) : Optimize factors (e.g., stoichiometry, stirring rate) via response surface methodology.
- QC Criteria : Reject batches with NMR purity <98% or residual solvent >500 ppm .
Comparative Analysis
Q. How does the steric environment of this compound influence its reactivity compared to 2-methylcyclopentan-1-ol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
